molecular formula C12H23ClN2O2 B8222745 trans-Cyclooctene-amine hydrochloride

trans-Cyclooctene-amine hydrochloride

Cat. No.: B8222745
M. Wt: 262.77 g/mol
InChI Key: GIYQQURLGCGUKK-ODZAUARKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-Cyclooctene-amine hydrochloride: is a derivative of trans-cyclooctene, a highly strained alkene known for its remarkable reactivity. This compound is particularly significant in the field of bioorthogonal chemistry, where it is used for bioconjugation and labeling of biomolecules. The hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-Cyclooctene-amine hydrochloride can be synthesized through a series of chemical reactions. One common method involves the photoisomerization of cis-cyclooctene to trans-cyclooctene, followed by functionalization with an amine group. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods: In industrial settings, the preparation of trans-cyclooctene derivatives often employs flow chemistry techniques. These methods are efficient and cost-effective, allowing for the large-scale production of the compound. The use of photochemical reactors in flow setups has been shown to yield high quantities of trans-cyclooctene derivatives .

Scientific Research Applications

Chemistry: Trans-Cyclooctene-amine hydrochloride is widely used in bioorthogonal chemistry for the labeling and manipulation of biomolecules. Its high reactivity and selectivity make it an ideal tool for various chemical biology applications .

Biology: In biological research, this compound is used for the precise labeling of proteins, nucleic acids, and other biomolecules. It enables the study of biological processes in real-time without interfering with the natural functions of the biomolecules .

Medicine: this compound has significant applications in nuclear medicine. It is used in the radiolabeling of peptides and other biomolecules for pretargeted nuclear imaging and therapy. This allows for targeted disease diagnosis and treatment, enhancing the efficacy of therapeutic agents while minimizing off-target effects .

Industry: In industrial applications, trans-cyclooctene derivatives are used in the development of advanced materials and drug delivery systems. Their unique reactivity and stability make them valuable components in various industrial processes .

Mechanism of Action

The primary mechanism of action of trans-cyclooctene-amine hydrochloride involves its participation in bioorthogonal reactions. The compound reacts with tetrazines through an inverse electron-demand Diels-Alder reaction, forming stable covalent linkages. This reaction is highly selective and occurs rapidly under physiological conditions, making it suitable for in vivo applications .

Comparison with Similar Compounds

Uniqueness: Trans-Cyclooctene-amine hydrochloride stands out due to its amine functional group, which allows for further functionalization and incorporation into various biomolecules. This makes it a versatile tool in both research and industrial applications .

Properties

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H/b2-1-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQQURLGCGUKK-ODZAUARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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